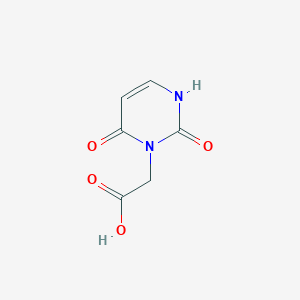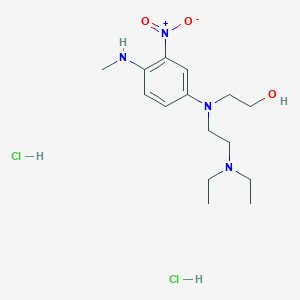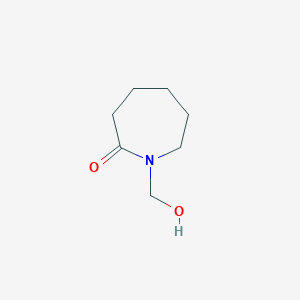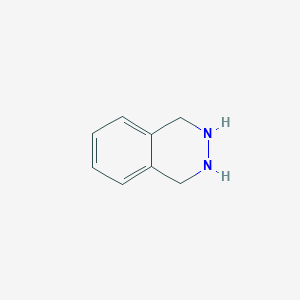![molecular formula C16H33N3 B088558 1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- CAS No. 10595-60-5](/img/structure/B88558.png)
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- is a chemical compound that is widely used in scientific research. It is commonly referred to as EDA-NB or NB-DMAE. EDA-NB is a chiral molecule that has two enantiomers, which means that it has two mirror-image forms. This chemical compound has many applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of EDA-NB is not fully understood. However, it is known to act as a chelating agent, which means that it can bind to metal ions. EDA-NB can also form complexes with various organic molecules. These properties make it useful in various applications, including catalysis, electrochemistry, and materials science.
生化和生理效应
EDA-NB has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function. EDA-NB has also been found to have antioxidant properties, which can protect cells from oxidative damage.
实验室实验的优点和局限性
EDA-NB has many advantages for lab experiments. It is a versatile molecule that can be used in various applications, including medicinal chemistry, biochemistry, and pharmacology. It is also relatively easy to synthesize and is commercially available. However, EDA-NB has some limitations. It is a toxic compound that should be handled with care. It is also expensive, which can limit its use in some experiments.
未来方向
There are many future directions for research involving EDA-NB. One area of research is the development of new chiral ligands for coordination chemistry. EDA-NB has been found to be an effective ligand in various applications, and there is potential for the development of new ligands with improved properties. Another area of research is the development of new biologically active compounds using EDA-NB as a building block. EDA-NB has been used in the synthesis of various compounds with biological activity, and there is potential for the development of new compounds with improved properties. Additionally, research is needed to better understand the mechanism of action of EDA-NB and its potential applications in various fields.
Conclusion:
In conclusion, EDA-NB is a versatile molecule that has many applications in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds and as a chiral auxiliary in asymmetric synthesis. EDA-NB has also been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and antioxidant properties. While EDA-NB has many advantages for lab experiments, it also has some limitations, including its toxicity and cost. There are many future directions for research involving EDA-NB, including the development of new chiral ligands and biologically active compounds.
合成方法
The synthesis of EDA-NB involves the reaction of 1,2-ethanediamine with 1,3-dimethylbutylidene chloride and 2-(1,3-dimethylbutylideneamino)ethylamine. This reaction results in the formation of EDA-NB as a racemic mixture, which means that it contains equal amounts of both enantiomers. The racemic mixture can be separated into its individual enantiomers using chiral chromatography.
科学研究应用
EDA-NB has many applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. It is commonly used as a building block in the synthesis of various biologically active compounds. EDA-NB is also used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiopure compounds. Additionally, EDA-NB is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
属性
CAS 编号 |
10595-60-5 |
|---|---|
产品名称 |
1,2-Ethanediamine, N-(1,3-dimethylbutylidene)-N'-[2-[(1,3-dimethylbutylidene)amino]ethyl]- |
分子式 |
C16H33N3 |
分子量 |
267.45 g/mol |
IUPAC 名称 |
2-(4-methylpentan-2-ylideneamino)-N-[2-(4-methylpentan-2-ylideneamino)ethyl]ethanamine |
InChI |
InChI=1S/C16H33N3/c1-13(2)11-15(5)18-9-7-17-8-10-19-16(6)12-14(3)4/h13-14,17H,7-12H2,1-6H3 |
InChI 键 |
CJAGRJAFLCPABV-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
规范 SMILES |
CC(C)CC(=NCCNCCN=C(C)CC(C)C)C |
其他 CAS 编号 |
10595-60-5 |
物理描述 |
Liquid |
Pictograms |
Flammable; Corrosive; Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



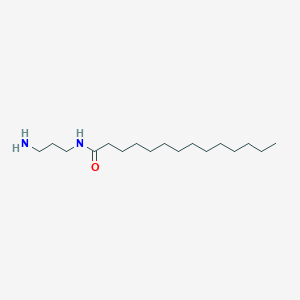

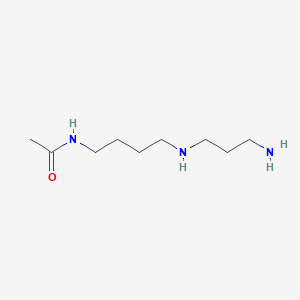
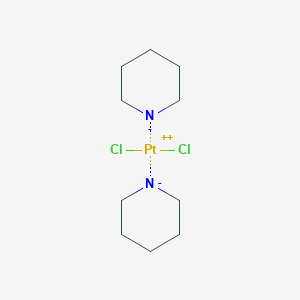
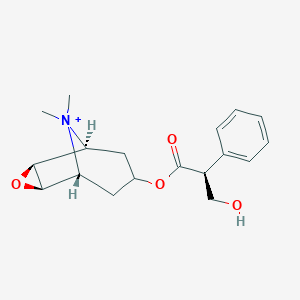
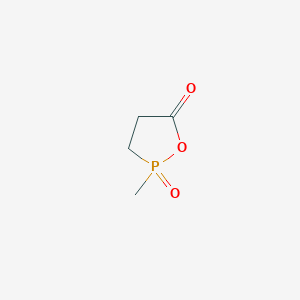
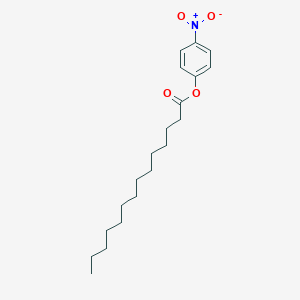
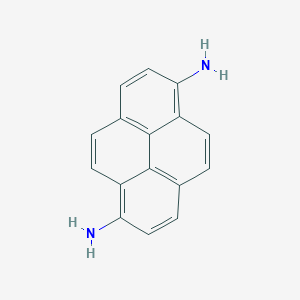
![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
